molecular formula C6H3NO2S B6150723 3-(1,3-thiazol-2-yl)prop-2-ynoic acid CAS No. 1935986-54-1

3-(1,3-thiazol-2-yl)prop-2-ynoic acid

Cat. No.: B6150723
CAS No.: 1935986-54-1
M. Wt: 153.16 g/mol
InChI Key: FFHOROKIMINVEL-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)prop-2-ynoic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-thiazol-2-yl)prop-2-ynoic acid typically involves the reaction of thiazole derivatives with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(1,3-Thiazol-2-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-thiazol-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. This can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Thiazol-2-yl)prop-2-enoic acid
  • 3-(1,3-Thiazol-2-yl)propanoic acid
  • 2-(1,3-Thiazol-2-yl)acetic acid

Uniqueness

3-(1,3-Thiazol-2-yl)prop-2-ynoic acid is unique due to the presence of both a thiazole ring and a prop-2-ynoic acid moiety

Properties

CAS No.

1935986-54-1

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H3NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,(H,8,9)

InChI Key

FFHOROKIMINVEL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C#CC(=O)O

Purity

95

Origin of Product

United States

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